9-Methyl-9H-purine-6-carboxylic acid

説明

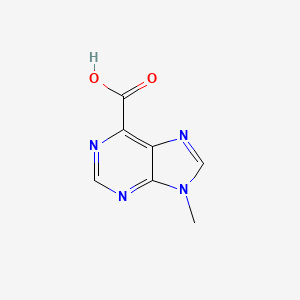

9-Methyl-9H-purine-6-carboxylic acid (CAS 1095822-37-9) is a synthetic purine derivative with the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol . Its structure features a methyl group at the N9 position and a carboxylic acid substituent at the C6 position (Figure 1). Purines are biologically significant heterocycles involved in nucleotide biosynthesis and cellular signaling, making this compound a valuable intermediate in medicinal chemistry and drug discovery . It is primarily used in laboratory research and is available in quantities ranging from 25 mg to 1 g with ≥95% purity .

Structure

2D Structure

特性

IUPAC Name |

9-methylpurine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRAXXUDPBJLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methylation at the 9-Position

- The methylation of purines at the N9 position is commonly achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions.

- The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to facilitate nucleophilic attack on the methylating agent.

- Control of regioselectivity is important to ensure methylation occurs at N9 rather than other nitrogen atoms in the purine ring.

Introduction of the Carboxylic Acid Group at C6

- The 6-position of purines can be functionalized by substitution of a suitable leaving group (e.g., chlorine) with a carboxylate or by oxidation of a methyl or aldehyde substituent at that position.

- A common method involves starting from 6-chloropurine derivatives, which undergo nucleophilic substitution with carboxylate nucleophiles or hydrolysis to yield the carboxylic acid.

- Alternatively, direct carboxylation using carbon dioxide under catalytic conditions has been reported for related purine systems, though less common.

Purification and Characterization

- The crude product is typically purified by recrystallization or chromatographic techniques.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Patented Processes and Pharmaceutical Relevance

Patents related to purine derivatives, including 9H-purine-2,6-diamine compounds, describe synthetic routes involving halogenated purine intermediates and subsequent substitution reactions to introduce various functional groups. These processes often utilize intermediates similar to 6-chloropurine, which can be adapted for carboxylation at the 6-position.

The pharmaceutical interest in purine derivatives, including this compound, is linked to their biological activity, such as inhibition of enzymes like topoisomerase II, relevant in cancer therapy. This drives the development of efficient and selective synthetic methods.

生物活性

9-Methyl-9H-purine-6-carboxylic acid (CAS No. 1095822-37-9) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound, with the molecular formula and a molecular weight of 178.15 g/mol, exhibits various pharmacological properties that are critical for therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a methyl group at the 9-position of the purine ring and a carboxylic acid group at the 6-position, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : The compound has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. In vitro studies demonstrated an IC50 value of 6.4 µM for NO inhibition, which is significantly lower than that of resveratrol (IC50: 26.4 µM) .

- Cytokine Regulation : It reduces levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, indicating its role in modulating inflammatory responses .

- Mechanism of Action : The anti-inflammatory activity is primarily attributed to the inhibition of the TLR4–MyD88 signaling pathway, leading to decreased NF-κB activation. This pathway is crucial in various inflammatory diseases .

Case Studies and Experimental Findings

Several studies have explored the biological activities of this compound:

-

In Vitro Studies : In RAW264.7 macrophage cell lines, treatment with this compound resulted in significant reductions in NO production and inflammatory cytokines. The results are summarized in Table 1 below.

Compound IC50 (µM) Effect on NO Production This compound 6.4 Inhibition Resveratrol 26.4 Inhibition Control (LPS only) - Stimulation - In Vivo Studies : Animal models of atopic dermatitis showed that administration of this compound significantly reduced ear swelling and other symptoms associated with inflammation .

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand the pharmacokinetic profile of this compound .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₆N₄O₂

- Molecular Weight : 178.15 g/mol

- Structure : The compound features a methyl group at position 9 of the purine ring and a carboxylic acid functional group at position 6, which influences its reactivity and biological activity.

Organic Synthesis

9-Methyl-9H-purine-6-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biological Research

The compound is significant in biological research due to its role in purine metabolism. It may be used to study cellular processes involving nucleotide metabolism, signaling pathways, and enzyme interactions.

Pharmacological Potential

Research indicates that this compound exhibits potential therapeutic effects:

- Antitumor Activity : Preclinical studies have shown that this compound can induce apoptosis in certain cancer cell lines, potentially through the modulation of key signaling pathways.

- Neuroprotective Effects : There is evidence suggesting that derivatives of this compound may protect neurons from damage, which could be beneficial in neurodegenerative diseases.

Antitumor Activity

A study demonstrated that this compound exhibited significant cytotoxicity against glioma cells with IC50 values indicating effective inhibition of cell proliferation. The mechanism involved the induction of apoptosis, marked by cleavage of PARP and CASP3 proteins.

Enzyme Interaction Studies

Investigations into the interaction of this compound with adenosine receptors revealed its ability to modulate receptor activity. This interaction is crucial for developing treatments targeting neurological disorders.

Inflammation Modulation

Research indicated that derivatives of this compound could inhibit nitric oxide production in macrophages, suggesting a role in inflammatory responses. This was linked to the suppression of the NF-kB signaling pathway, pivotal in regulating inflammatory cytokines.

類似化合物との比較

8,9-Dimethyl-9H-purine-6-carboxylic Acid (CAS 2365-43-7)

- Structural Differences : An additional methyl group at the C8 position increases steric bulk compared to the parent compound .

- Physicochemical Properties: The molecular formula is C₈H₈N₄O₂ (MW: 192.17 g/mol).

- Applications : Used in coordination chemistry for synthesizing metal complexes, such as copper(II) complexes with antitumor activity .

tert-Butyl 9-Methyl-9H-purine-6-carboxylate (CAS 882213-41-4)

- Structural Differences : The carboxylic acid is replaced with a tert-butyl ester, serving as a protecting group for synthetic flexibility .

- Physicochemical Properties: Molecular formula C₁₁H₁₄N₄O₂ (MW: 234.26 g/mol). The ester group improves solubility in organic solvents, facilitating reactions in non-aqueous media .

- Applications : A precursor for prodrug development, enabling controlled release of the active carboxylic acid moiety .

2-Chloro-9-Methyl-6-Morpholino-9H-purine-8-carboxylic Acid (CAS 1439824-88-0)

6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide (CAS 401937-84-6)

- Structural Differences: Features a sulfonamide-linked p-tolyl group at N9 and an amino group at C6 .

- Physicochemical Properties : Molecular formula C₁₃H₁₂N₆O₃S (MW: 332.34 g/mol). The sulfonamide group confers acidity, influencing pharmacokinetic properties .

- Applications : Explored in enzyme inhibition studies, particularly targeting purine-binding proteins .

Data Table: Key Properties of this compound and Analogues

Q & A

Q. How can researchers integrate computational chemistry to predict the compound’s bioavailability and ADMET properties?

- Methodological Guidance :

- Use QSAR models (ADMET Predictor, SwissADME) to estimate logP (-0.8 to +0.3), Caco-2 permeability, and CYP450 inhibition.

- Perform molecular dynamics simulations (GROMACS) to assess membrane penetration in lipid bilayers.

- Cross-validate predictions with in vitro Caco-2 assays and hepatic microsomal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。